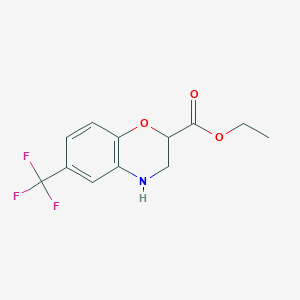
1-(3,5-Dimethylphenyl)-1H-indol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)-1H-indol-5-amine is a compound belonging to the indole family, characterized by an indole core structure with an amino group at position 5 and a 3,5-dimethylphenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-1H-indol-5-amine can be achieved through several methods. One common approach involves the reaction of indole derivatives with appropriate amines under controlled conditions. For instance, the Tscherniac-Einhorn reaction can be employed, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to introduce the amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Bartoli reaction, which utilizes Grignard reagents, is another scalable method for synthesizing indoles with minimal substitution .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dimethylphenyl)-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
1-(3,5-Dimethylphenyl)-1H-indol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylphenyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indol-5-amine: Similar structure but lacks the 3,5-dimethylphenyl group.
5-Aminoindole: Another indole derivative with an amino group at position 5.
1-Methyl-1H-indazol-5-amine: Contains a methyl group and an indazole core
Uniqueness
1-(3,5-Dimethylphenyl)-1H-indol-5-amine is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
360045-07-4 |
|---|---|
Formule moléculaire |
C16H16N2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenyl)indol-5-amine |
InChI |
InChI=1S/C16H16N2/c1-11-7-12(2)9-15(8-11)18-6-5-13-10-14(17)3-4-16(13)18/h3-10H,17H2,1-2H3 |
Clé InChI |
VMJINDHDVAPUTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)N)C |
SMILES canonique |
CC1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(3-trifluoromethylphenyl)amine](/img/structure/B1625084.png)
![5-Ethylbenzo[d][1,3]dioxole](/img/structure/B1625085.png)

![3-Methyl-2-azaspiro[4.4]nonane](/img/structure/B1625087.png)



